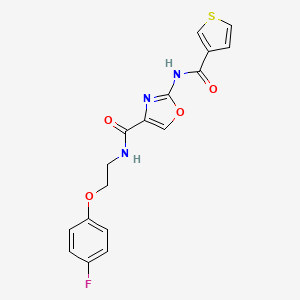

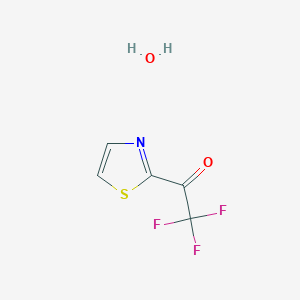

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, commonly known as FPhThOx, is a novel compound that has garnered significant attention in the field of medicinal chemistry. FPhThOx belongs to the oxazole class of compounds and is known for its potent antitumor properties.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis approach has been employed to create hybrid molecules containing various moieties, including those similar to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. These molecules have been tested for their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity, highlighting their potential in medical research and application (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Fluorescent Dyes and Solvatochromism

The synthesis of fluorescent dyes incorporating structures analogous to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been explored. These dyes, particularly when based on thioamides, exhibit fluorescence across a wide spectrum (412–672 nm) with quantum yields ranging from 0.1 to 0.88. The dual fluorescence and solvatochromism observed in these compounds suggest their potential for applications in the development of fluorescent probes and materials science (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Biological Activity of Derivatives

The synthesis and evaluation of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamide derivatives, related to the compound , have been conducted, revealing that several compounds possess insecticidal or fungicidal activity. This illustrates the compound's potential utility in developing new agricultural chemicals with targeted biological activities (Liu, Li, Chi, Hou, & Li, 2006).

Photolysis-derived Synthesis and Molecular Interactions

Research into the photolysis of related esters in the presence of thioamides, leading to moderate yields of thiazole-5-carboxylate esters, suggests a method for synthesizing compounds with similar backbones. This research can offer insights into new synthetic routes for compounds with potential pharmacological applications (Fong, Janowski, Prager, & Taylor, 2004).

Antibacterial Activities of Quinolones with Similar Structures

The study of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which share structural similarities, has revealed that certain oxazole substituents, specifically those containing a 2-methyl group, exhibit significant in vitro potency against Gram-positive organisms. This research highlights the compound's relevance in the development of new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARYVFBSYCDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)

![2-[[1-(4-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2377764.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)